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Compound of Interest

Compound Name: LXW7

Cat. No.: B12308157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
LXW7 is a cyclic octapeptide (cGRGDdvc) that acts as a potent and specific inhibitor of the

αvβ3 integrin.[1][2] Its structure, which includes unnatural amino acids and a disulfide bridge,

confers high stability and resistance to proteolysis.[3][4] LXW7 has demonstrated significant

potential in promoting tissue regeneration and exhibiting anti-inflammatory effects.[3][5]

Mechanistically, it has been shown to increase the phosphorylation of VEGFR-2 and activate

the ERK1/2 signaling pathway, while concurrently inhibiting the Akt/NF-κB and JNK/MAPK

pathways.[1][6] This document provides a detailed protocol for the chemical synthesis and

purification of LXW7, intended for use in research and drug development settings.

Data Presentation
The following table summarizes the key quantitative data reported for LXW7's binding affinity to

its target, the αvβ3 integrin.

Parameter Value Target Cell Line Reference

IC50 0.68 µM Integrin αvβ3 - [1]

Kd 76 ± 10 nM Integrin αvβ3 - [1]
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Experimental Protocols
The synthesis of LXW7 is accomplished through a combination of solid-phase peptide

synthesis (SPPS), cyclization, and purification by high-performance liquid chromatography

(HPLC).

Solid-Phase Synthesis of Linear LXW7 Peptide
This protocol is based on standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide

synthesis chemistry.

Materials:

Rink Amide resin

Fmoc-protected amino acids: Fmoc-Cys(Trt)-OH, Fmoc-Val-OH, Fmoc-D-Asp(OtBu)-OH,

Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane)

Washing solvent: Methanol

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

First Amino Acid Coupling: Couple the first amino acid, Fmoc-Cys(Trt)-OH, to the resin.

Activate the amino acid with HBTU and DIPEA in DMF and add it to the resin. Allow the
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coupling reaction to proceed for 2 hours. Wash the resin with DMF.

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent

amino acid in the sequence: Val, D-Asp, Gly, Arg, Gly, D-Val, Cys.

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the terminal

Fmoc group using 20% piperidine in DMF.

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and finally

methanol. Dry the resin under vacuum.

Cleavage and Cyclization of LXW7
Materials:

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

ClearOx™ resin

Solvent: Acetonitrile, Water

Procedure:

Cleavage: Treat the dried resin with the cleavage cocktail for 3 hours to cleave the peptide

from the resin and remove the side-chain protecting groups.

Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge

to pellet the peptide and decant the ether. Repeat the ether wash twice.

Lyophilization: Lyophilize the crude linear peptide to obtain a white powder.

Cyclization:

Dissolve the lyophilized linear peptide in a solution of 50% acetonitrile in water.

Add ClearOx™ resin to the peptide solution to facilitate the oxidative formation of the

disulfide bond between the two cysteine residues.
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Stir the reaction mixture at room temperature and monitor the progress of the cyclization

by mass spectrometry.

Once the reaction is complete, filter off the ClearOx™ resin.

Lyophilization: Lyophilize the solution containing the cyclic LXW7 peptide.

Purification of Cyclic LXW7
Method: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used for the

final purification of the cyclic LXW7 peptide.

Instrumentation and Conditions:

Column: C18 reverse-phase column

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

Detection: UV absorbance at 220 nm

Procedure:

Sample Preparation: Dissolve the lyophilized crude cyclic LXW7 in Mobile Phase A.

Injection and Fractionation: Inject the sample onto the equilibrated C18 column. Collect

fractions corresponding to the major peak in the chromatogram.

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass

spectrometry.

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified LXW7 peptide

as a white, fluffy powder.
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Experimental Workflow

Solid-Phase Peptide Synthesis Cleavage & Cyclization Purification

Resin Swelling & Deprotection Sequential Fmoc-Amino Acid Coupling Final Fmoc Removal Cleavage from Resin Disulfide Bond Formation (ClearOx™) RP-HPLC Purification Purity Analysis (HPLC/MS) Lyophilization Final_ProductPure LXW7

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of LXW7.
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Caption: Signaling pathways modulated by LXW7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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